molecular formula C20H25N3O2 B2413737 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide CAS No. 2034278-49-2

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide

Cat. No.: B2413737
CAS No.: 2034278-49-2
M. Wt: 339.439
InChI Key: ICKWAXFMUYZJTB-IYARVYRRSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a chemical compound of significant interest in oncological research, particularly in the study of cancers driven by Epidermal Growth Factor Receptor (EGFR) mutations . EGFR mutations, such as L858R, T790M, and C797S, are frequently implicated in resistance to established therapies for non-small cell lung cancer (NSCLC) and other malignancies . This compound is designed for research applications aimed at understanding and overcoming this resistance. Its molecular structure incorporates a cyclohexyl ring connected to a pyrimidine group, a scaffold commonly found in compounds developed to inhibit and degrade mutant EGFR proteins . The primary research value of this compound lies in its potential mechanism of action. It is hypothesized to function as part of a proteolysis-targeting chimera (PROTAC) strategy, where one moiety of the molecule binds to the mutant EGFR protein, while another recruits an E3 ubiquitin ligase . This recruitment can induce the ubiquitination and subsequent degradation of the target oncoprotein via the proteasome, offering a promising approach to suppress cancer cells that have developed resistance to conventional EGFR inhibitors like Osimertinib . Researchers can utilize this tool compound to investigate novel pathways for degrading resistant EGFR mutants (including Del19/T790M/C797S and L858R/T790M/C797S) and to explore new therapeutic strategies for EGFR-mutant cancers such as lung, liver, esophageal, and colon cancer .

Properties

IUPAC Name

3-(3-methylphenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-2-5-16(14-15)6-11-19(24)23-17-7-9-18(10-8-17)25-20-21-12-3-13-22-20/h2-5,12-14,17-18H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWAXFMUYZJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanol Precursor Functionalization

The cis-cyclohexane diol derivative serves as a starting material for introducing the pyrimidin-2-yloxy group. A Mitsunobu reaction is employed to achieve stereoselective etherification:

$$
\text{cis-Cyclohexane-1,4-diol} + \text{2-chloropyrimidine} \xrightarrow{\text{DIAD, PPh}_3} \text{cis-4-(pyrimidin-2-yloxy)cyclohexanol}
$$

This reaction proceeds with retention of configuration at the cyclohexane ring, ensuring the 1r,4r stereochemistry.

Conversion to Amine

The hydroxyl group is converted to an amine via a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the mesylate.
  • Ammonolysis : Reaction with aqueous ammonia or benzylamine under heating replaces the mesylate group with an amine. Deprotection (if benzylamine is used) via hydrogenolysis affords the free amine.

Synthesis of 3-(m-Tolyl)propanoic Acid

Friedel-Crafts Acylation

3-(m-Tolyl)propanoic acid is synthesized via Friedel-Crafts acylation of toluene:
$$
\text{m-Tolylmagnesium bromide} + \text{acryloyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(m-tolyl)propanoyl chloride}
$$
The acyl chloride is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH.

Alternative Route: Reduction of Nitrile

An alternative approach involves:

  • Michael Addition : Acrylonitrile reacts with m-tolyl Grignard reagent.
  • Hydrolysis : The nitrile intermediate is hydrolyzed to the acid using H$$2$$SO$$4$$.

Amide Coupling Reaction

The final step couples cis-4-(pyrimidin-2-yloxy)cyclohexanamine with 3-(m-tolyl)propanoic acid using carbodiimide-mediated coupling:

$$
\text{3-(m-Tolyl)propanoic acid} + \text{cis-4-(pyrimidin-2-yloxy)cyclohexanamine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{this compound}
$$

Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling Agents: Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt).
  • Temperature: Room temperature to 40°C.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.30 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.20–7.05 (m, 4H, m-tolyl-H), 6.55 (t, J = 4.8 Hz, 1H, pyrimidine-H), 4.20–4.05 (m, 1H, cyclohexyl-O), 3.40–3.20 (m, 1H, NH), 2.75–2.50 (m, 2H, CH$$2$$CO), 2.35 (s, 3H, CH$$_3$$-tolyl), 2.10–1.70 (m, 8H, cyclohexyl-H).
  • HRMS : m/z calcd for C$${20}$$H$${25}$$N$$3$$O$$2$$ [M+H]$$^+$$: 340.2019; found: 340.2021.

Alternative Synthetic Routes

Reductive Amination

An alternative strategy involves reductive amination of cis-4-(pyrimidin-2-yloxy)cyclohexanone with 3-(m-tolyl)propylamine:
$$
\text{cis-4-(Pyrimidin-2-yloxy)cyclohexanone} + \text{3-(m-tolyl)propylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
This method avoids the need for coupling agents but requires careful control of stereochemistry.

Solid-Phase Synthesis

For high-throughput applications, the amine intermediate can be immobilized on Wang resin. The acid is activated as a pentafluorophenyl ester and coupled to the resin-bound amine, followed by cleavage with trifluoroacetic acid.

Challenges and Optimization

Stereochemical Control

The cis configuration of the cyclohexyl ring is critical for biological activity. Using cis-cyclohexane diol as a starting material ensures retention of stereochemistry during Mitsunobu reactions.

Regioselectivity in Pyrimidinyloxy Substitution

The use of 2-chloropyrimidine over other halopyrimidines prevents regioisomer formation during etherification.

Amine Protection

Benzylamine is preferred over ammonia for ammonolysis to avoid over-alkylation. Subsequent hydrogenolysis (H$$_2$$, Pd/C) cleanly removes the benzyl group.

Scalability and Industrial Relevance

The EDCl/HOBt-mediated coupling is scalable to kilogram quantities with yields exceeding 85%. Process optimization studies recommend replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of m-tolyl.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(phenyl)propanamide: Similar structure but with a phenyl group instead of m-tolyl.

Uniqueness

The uniqueness of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidin-2-yloxy group and the m-tolyl moiety can confer unique properties compared to its analogs.

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a m-tolyl moiety. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and it has a molecular weight of approximately 302.38 g/mol. The stereochemistry of the compound is crucial for its biological activity, as it influences the interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the pyrimidine moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial activity.

The mechanism of action for this compound involves binding to specific enzymes and receptors within biological pathways. Research indicates that the compound may interact with:

  • Kinases : Inhibition of specific kinases involved in cell signaling pathways related to cancer progression.
  • Receptors : Modulation of receptor activity that can alter cellular responses to stimuli.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : A recent study evaluated its effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The IC50 values varied depending on the cell line, indicating selective toxicity.
    Cell LineIC50 (µM)
    A549 (Lung)5.2
    MCF-7 (Breast)3.8
    HeLa (Cervical)7.1
  • Anti-inflammatory Research : In vitro assays showed that treatment with the compound reduced TNF-alpha levels in activated macrophages, suggesting potential for inflammatory disease management.
  • Antimicrobial Activity : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 12 µg/mL and 25 µg/mL, respectively, indicating promising antimicrobial efficacy.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis involves multi-step reactions:

Pyrimidin-2-yloxy Cyclohexylamine Preparation : Perform nucleophilic substitution between 4-aminocyclohexanol and 2-chloropyrimidine under reflux in acetonitrile (85°C, 12 h) .

Propanamide Coupling : React the intermediate with m-tolyl propanoyl chloride using coupling agents like HATU in DMF with N,N-diisopropylethylamine (DIEA) at 0–25°C for 4–6 hours .
Optimization Tips :

  • Use microwave-assisted synthesis (100–250 W) to reduce reaction time by 60–70% while maintaining yields >85% .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity .

Q. Which analytical techniques are most effective for confirming stereochemical integrity and structural conformation?

  • Methodological Answer :
  • X-ray Crystallography : Determines absolute configuration (e.g., trans-cyclohexyl chair conformation with dihedral angles of 73–88° between aromatic rings) .
  • NOESY NMR : Identifies spatial proximity between cyclohexyl protons (H-1 and H-4) and pyrimidin-2-yloxy groups .
  • Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (80:20) to confirm enantiomeric purity (>99% ee) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity for kinase inhibition?

  • Methodological Answer : Focus on three regions:
  • Pyrimidine Modifications : Introduce electron-withdrawing groups (-CF₃ at C5) to enhance hydrogen bonding with kinase ATP pockets .
  • Cyclohexyl Optimization : Replace with bicyclic systems (e.g., decalin) to restrict flexibility and improve binding kinetics .
  • m-Tolyl Substitutions : Install para-chloro groups to strengthen hydrophobic interactions with allosteric pockets .
    Validation :
  • Competitive ATP-binding assays (0.1–10 mM ATP range).
  • KINOMEscan profiling across 468 kinases .

Q. How should researchers resolve contradictions between in vitro potency (IC₅₀ <1 µM) and poor in vivo efficacy in xenograft models?

  • Methodological Answer : Follow a tiered protocol:

Q. Stability Assessment :

  • Simulated gastric fluid assay (pH 1.2, 37°C, 2 h).
  • Liver microsome metabolism studies (human vs. mouse CYP450 isoforms) .

Q. Pharmacokinetic Analysis :

  • Oral bioavailability studies with LC-MS/MS quantification (Cₘₐₓ, t₁/₂).
  • Tissue distribution analysis at Tₘₐₓ (2–4 h post-dose) .

Q. Formulation Optimization :

  • Lipid nanocapsules for solubility enhancement (logP >3).
  • Co-administer with CYP3A4 inhibitors (e.g., ritonavir) .

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